molecular formula C18H18N4O2 B2472133 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide CAS No. 518018-61-6

3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide

Cat. No.: B2472133
CAS No.: 518018-61-6
M. Wt: 322.368
InChI Key: NEXBEGNBBBAVQC-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a heterocyclic amide featuring a benzimidazole core linked via a propanamide chain to a 4-methoxyphenyl Schiff base (methylideneamino group). This structure combines aromatic, hydrogen-bonding, and electron-donating motifs, making it a candidate for pharmacological studies, particularly in enzyme inhibition and antimicrobial research. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-15-8-6-14(7-9-15)12-20-21-18(23)10-11-22-13-19-16-4-2-3-5-17(16)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXBEGNBBBAVQC-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325559
Record name 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

518018-61-6
Record name 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H18N4O2
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 5845-40-9
  • Structure : The compound contains a benzimidazole ring and a methoxy-substituted phenyl group, contributing to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide exhibit significant activity against various bacterial and fungal strains.

Compound Target Organism MIC (μg/ml) Standard Drug Standard Drug MIC (μg/ml)
3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamideS. aureus50Ampicillin100
3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamideE. coli62.5Ciprofloxacin25
Similar DerivativeC. albicans250Griseofulvin500

The above table illustrates the minimum inhibitory concentration (MIC) values for the compound and its derivatives against selected pathogens, demonstrating promising antibacterial and antifungal activity .

Anticancer Activity

The benzimidazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.

In a study assessing the cytotoxic effects of similar compounds, it was found that benzimidazole derivatives could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural components. The presence of specific substituents on the benzimidazole ring or the phenyl group can enhance or reduce activity.

Key findings include:

  • Methoxy Substitution : The presence of a methoxy group at the para position of the phenyl ring has been associated with increased antimicrobial activity.
  • Amino Groups : Amino substitutions on the benzimidazole ring often enhance anticancer properties by improving binding affinity to target proteins involved in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Noolvi et al. demonstrated that various benzimidazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing superior efficacy compared to traditional antibiotics .
  • Anticancer Mechanisms : Research published in "Pharmacological Reviews" highlighted that certain benzimidazole derivatives could induce apoptosis through mitochondrial pathways and inhibit angiogenesis in tumor models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenyl Derivatives

(a) 3-(Benzimidazol-1-yl)-N-[(4-Bromophenyl)Methylideneamino]Propanamide (BZ19473)
  • Structural Difference : Bromine replaces the methoxy group at the para position of the phenyl ring.
  • Impact: Electronic Effects: Bromine’s electron-withdrawing nature reduces electron density on the phenyl ring compared to the methoxy group (electron-donating) . Molecular Weight: Higher molecular weight (371.23 vs. ~337 for the methoxy analog) due to bromine’s atomic mass.
(b) 3-(Benzotriazol-1-yl)-N-[(4-Bromophenyl)Ethylideneamino]Propanamide
  • Structural Differences: Benzotriazole replaces benzimidazole (two nitrogen atoms vs. one in benzimidazole). Ethylideneamino (–CH=N–CH2–) instead of methylideneamino (–CH2–N=).
  • Impact: Stability: Benzotriazole’s weaker basicity compared to benzimidazole may alter pH-dependent solubility.

Propanamide Chain Modifications

(a) 3-(4-Methoxyphenyl)-N-(3-Phenylprop-2-yn-1-yl)Propanamide (5a)
  • Structural Difference: Propargyl (prop-2-yn-1-yl) group replaces the methylideneamino-benzimidazole moiety.
  • Impact :
    • Reactivity : The triple bond in the propargyl group enables click chemistry applications but reduces hydrogen-bonding capacity.
    • Conjugation : Extended π-system may enhance UV absorption, useful in spectroscopic characterization .
(b) 3-(1H-Benzotriazol-1-yl)-N-(4-Methoxyphenyl)-3-Phenylpropanamide
  • Structural Difference : Additional phenyl group on the propanamide chain.
  • Impact :
    • Hydrophobicity : Increased hydrophobicity could improve blood-brain barrier penetration but reduce aqueous solubility .

Cycloalkyl and Heterocyclic Variants

3-(4-Methoxyphenyl)-N-(4-Methylcyclohexyl)Propanamide
  • Structural Difference: Cyclohexyl group replaces the benzimidazole-methylideneamino unit.
  • Impact: Solubility: Cyclohexyl’s nonpolar nature decreases solubility in polar solvents compared to the aromatic benzimidazole group. Applications: Likely used as a synthetic intermediate rather than a bioactive compound .

Physicochemical Properties

Property Target Compound 4-Bromo Analog (BZ19473) Benzotriazole Analog
Molecular Formula C₁₈H₁₈N₄O₂ C₁₇H₁₅BrN₄O C₁₇H₁₆BrN₅O
Molecular Weight (g/mol) ~338.37 371.23 398.24
Key Functional Groups Benzimidazole, Methoxyphenyl Bromophenyl Benzotriazole, Ethylidene
Solubility (Predicted) Moderate in DMSO Low in water Low in polar solvents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.